molecular formula C18H26INO4 B12850242 (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate

Cat. No.: B12850242
M. Wt: 447.3 g/mol
InChI Key: FHJGPGBOYZMCPK-AWEZNQCLSA-N
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Description

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate is a complex organic compound that features a tert-butyl ester, a tert-butoxycarbonyl (Boc) protected amine, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amino acid derivative with a Boc group, followed by esterification and iodination reactions. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Ester Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to produce the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for ester hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido, cyano, or thiol derivatives.

    Deprotection: The primary amine derivative.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The iodophenyl group can facilitate binding to specific molecular targets, while the Boc-protected amine can be selectively deprotected to reveal reactive sites for further interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Amino-2-(tert-butoxycarbonylamino)butyric Acid: Similar in structure but lacks the iodophenyl group.

    (tert-butoxycarbonyl)amino(4-iodophenyl)acetic acid: Shares the iodophenyl and Boc-protected amine groups but differs in the ester linkage.

Uniqueness

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate is unique due to the combination of its structural features, which confer specific reactivity and functional properties. The presence of the iodophenyl group allows for unique substitution reactions, while the Boc-protected amine provides a versatile handle for further chemical modifications.

Properties

Molecular Formula

C18H26INO4

Molecular Weight

447.3 g/mol

IUPAC Name

tert-butyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C18H26INO4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-7-9-13(19)10-8-12/h7-10,14H,11H2,1-6H3,(H,20,22)/t14-/m0/s1

InChI Key

FHJGPGBOYZMCPK-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C

Origin of Product

United States

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